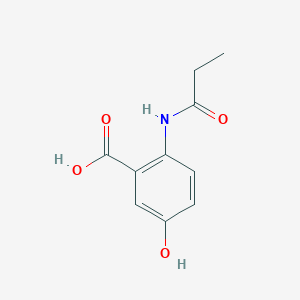

5-Hydroxy-2-(propanoylamino)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO4 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

5-hydroxy-2-(propanoylamino)benzoic acid |

InChI |

InChI=1S/C10H11NO4/c1-2-9(13)11-8-4-3-6(12)5-7(8)10(14)15/h3-5,12H,2H2,1H3,(H,11,13)(H,14,15) |

InChI Key |

KQQLXSQRTWKOFE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=C(C=C(C=C1)O)C(=O)O |

Origin of Product |

United States |

Contextualization Within the Benzoic Acid Derivative Class

5-Hydroxy-2-(propanoylamino)benzoic acid belongs to the broad class of organic compounds known as benzoic acid derivatives. The fundamental structure of these compounds is a benzene (B151609) ring attached to a carboxylic acid group. The diverse nature of this class arises from the various functional groups that can be substituted at different positions on the benzene ring, which in turn imparts a wide range of chemical and physical properties to the resulting molecules.

The structure of this compound is characterized by a benzoic acid core with two specific substitutions on the benzene ring. A hydroxyl (-OH) group is located at the 5-position, and a propanoylamino (-NHCO(CH₂)₂CH₃) group is at the 2-position. This particular arrangement of functional groups defines its chemical identity and influences its interactions and reactivity. The presence of the carboxylic acid, hydroxyl, and amide groups makes it a polyfunctional molecule, capable of engaging in various chemical reactions.

Overview of Research Significance and Academic Relevance

Established Synthetic Routes for this compound

The synthesis of this compound, also known as 5-propanamidosalicylic acid, typically originates from 5-aminosalicylic acid. The core of its synthesis involves the acylation of the amino group on the salicylic (B10762653) acid backbone. A common laboratory and industrial method is the N-acylation of 5-amino-2-hydroxybenzoic acid. This reaction can be carried out using propionyl chloride or propionic anhydride (B1165640).

A related synthesis for a similar compound, 5-acetamido-2-hydroxy benzoic acid, involves the reaction of 5-amino salicylic acid with acetic anhydride in water. mdpi.com This method can be adapted by substituting acetic anhydride with propionic anhydride to yield the desired this compound.

Another relevant synthetic pathway starts from p-aminophenol, which undergoes a Kolbe-Schmitt reaction to produce 2-hydroxy-5-aminobenzoic acid. google.com This intermediate can then be acylated to form the final product. The Kolbe-Schmitt reaction involves the carboxylation of the phenoxide ion generated from p-aminophenol.

Optimization of Reaction Conditions and Yield

The efficiency of synthesizing this compound is highly dependent on the reaction conditions. For the acylation of 5-aminosalicylic acid, the choice of solvent and catalyst is critical. For instance, in the synthesis of related acetamido derivatives, water or ethyl acetate (B1210297) can be used as solvents with potassium carbonate acting as a catalyst. mdpi.com

In the synthesis of the precursor, 2-hydroxy-5-aminobenzoic acid, from 2-chloro-5-nitrobenzoic acid, optimization of parameters such as catalyst loading, reaction time, and temperature has been shown to significantly impact the yield. researchgate.net For example, using a 10% Palladium on carbon (Pd/C) catalyst can lead to excellent yields of the aminated product. researchgate.net A one-pot method that involves converting the chloro group to a hydroxyl group with aqueous potassium hydroxide, followed by the reduction of the nitro group, presents a green and efficient approach for large-scale production. researchgate.net

Stereochemical Considerations in Synthetic Pathways

For the synthesis of the parent compound, this compound, stereochemical considerations are generally not a factor as the molecule is achiral. However, when synthesizing derivatives, particularly those with chiral centers introduced through modifications, stereoselectivity becomes a significant aspect of the synthetic design.

For instance, in the synthesis of derivatives containing additional stereocenters, such as certain nucleoside analogs, stereoselective methods are employed. nih.gov These can include phosphite (B83602) addition to aldehyde precursors, which can favor the formation of one stereoisomer over another depending on the protecting groups used. nih.gov For example, a TiCl4-mediated hydrophosphonylation has been shown to favor the 5'S stereoisomer in the synthesis of certain cytosine arabinoside derivatives. nih.gov The synthesis of complex chiral molecules like (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid relies heavily on stereocontrolled construction starting from chiral precursors like Garner's aldehyde. elsevierpure.com

Design and Synthesis of Analogs and Structurally Related Derivatives

The core structure of this compound provides a versatile scaffold for the development of a wide range of analogs and derivatives through various chemical modifications.

Modification of the Propanoyl Amide Moiety and Side Chain Elaboration

Modifications to the propanoyl amide group can lead to derivatives with altered properties. For example, replacing the propanoyl group with other acyl groups, such as benzoyl or phenylacetyl, has been explored in the synthesis of 5-acetamido-2-hydroxy benzoic acid derivatives. mdpi.com These modifications are typically achieved through acylation reactions using the corresponding acyl chlorides. mdpi.com

Side chain elaboration can also be seen in the synthesis of sulfamoyl benzoic acid analogues, where a sulfamoyl group is introduced and further modified with various linkers and terminal groups. nih.gov For example, 2-(bromoalkyl)benzo[de]isoquinoline-1,3-dione can be reacted with 2-sulfamoylbenzoic acid ethyl ester to introduce a complex side chain. nih.gov

Substitutions on the Benzoic Acid Ring System (e.g., halogenation, alternative hydroxyl positions)

The aromatic ring of the benzoic acid moiety is a prime target for substitution to create a diverse library of analogs. Halogenation is a common modification. For example, 5-bromo-2-(phenylamino)benzoic acid has been synthesized by reacting 2,5-dibromobenzoic acid with aniline (B41778) in an Ullmann reaction. researchgate.net

The position of the hydroxyl group can also be varied. For instance, the synthesis of p-hydroxy-benzoic acid can be achieved through the degradation of calvatic acid. prepchem.com The synthesis of 5-hydroxy-2-nitrobenzoic acid, a precursor for various derivatives, can be accomplished by the nitration of 3-hydroxybenzoic acid. chemicalbook.com

Integration of Novel Heterocyclic Ring Systems in Derivatives (e.g., thiazolidine, isoindoline, pyrazoloquinoline)

The incorporation of heterocyclic ring systems into the structure of this compound derivatives can significantly alter their chemical and biological properties.

Thiazolidine Derivatives: Thiazolidinone derivatives can be synthesized from compounds containing an amino group. researchgate.net For example, a series of 1,3-thiazolidin-4-one derivatives were synthesized from o-amino benzoic acid and benzoyl chloride. e3s-conferences.org A general method involves the cyclocondensation of an amine, an aldehyde, and a thioglycolic acid. nih.gov

Isoindoline Derivatives: Isoindoline-containing compounds can be synthesized from precursors like 2-benzoylbenzoic acid. nih.gov A one-pot method for synthesizing novel isoindolinone derivatives involves the use of chlorosulfonyl isocyanate and various alcohols under mild, metal-free conditions. nih.gov Another approach involves the condensation of 2-(4-chlorobenzoyl)benzoic acid with ethylenediamine. mdpi.com

Pyrazoloquinoline Derivatives: There are several synthetic routes to pyrazoloquinolines, which can be broadly categorized into syntheses from pyrazole (B372694) derivatives, from quinoline (B57606) derivatives, or through miscellaneous methods. bohrium.com For instance, a new series of 1H-pyrazolo[3,4-b]quinolines has been described. bohrium.com

The following table summarizes some of the synthetic approaches for these heterocyclic derivatives:

| Heterocyclic System | Starting Materials Example | Reaction Type | Reference |

| Thiazolidine | o-Amino benzoic acid, Benzoyl chloride | Cyclocondensation | e3s-conferences.org |

| Isoindoline | 2-Benzoylbenzoic acid, Chlorosulfonyl isocyanate, Alcohols | One-pot condensation | nih.gov |

| Pyrazoloquinoline | Phenylhydrazine, Isatins, Ketoesters, Naphthylamine | Four-component reaction | bohrium.com |

Application of Green Chemistry Principles in Synthetic Strategies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. humanjournals.com The synthesis of this compound can be approached with these principles in mind, particularly in the selection of solvents, catalysts, and reaction conditions.

A key aspect of a greener synthesis is the use of environmentally benign solvents. humanjournals.com In the context of the acylation of 5-amino-2-hydroxybenzoic acid, the use of water as a solvent, as demonstrated in the synthesis of 5-acetamido-2-hydroxybenzoic acid, represents a significant step towards a more sustainable process. mdpi.com Water is non-toxic, non-flammable, and readily available, making it a superior choice over many traditional organic solvents.

Furthermore, the development of green and efficient methods for the acylation of amines and phenols is an active area of research. humanjournals.comdigitellinc.com Strategies include the use of solid acid catalysts, biocatalysts, or performing reactions under solvent-free conditions or with alternative energy sources like microwave irradiation. humanjournals.com For instance, the use of methanesulfonic acid (MSA), an affordable and biodegradable Brønsted acid, has shown promise in Friedel-Crafts acylation reactions under continuous flow conditions, which could be adapted for N-acylation. digitellinc.com

Another green chemistry principle is the use of catalytic reagents over stoichiometric ones. humanjournals.com While the synthesis of related compounds has utilized a catalyst, optimizing the catalytic efficiency to minimize waste is a key consideration. mdpi.com The ideal catalyst would be highly effective, easily separable from the reaction mixture, and recyclable.

Solvent-free reaction conditions, where the reactants themselves act as the solvent, or the use of molten state reactions, can also significantly reduce the environmental impact by eliminating the need for a solvent altogether. google.com While not yet specifically reported for this compound, these approaches are gaining traction in the synthesis of various active pharmaceutical ingredients. rsc.org

Interactive Data Table: Green Chemistry Considerations for the Acylation of Aminophenols

| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefits |

| Use of Safer Solvents | Employing water as the reaction medium. mdpi.com | Reduced toxicity, improved safety, lower environmental impact. |

| Use of Catalysis | Utilizing a recyclable solid acid or enzyme catalyst. | Minimized waste, potential for catalyst reuse. |

| Atom Economy | Optimizing the reaction to ensure maximum incorporation of starting materials into the final product. | Reduced by-product formation, more efficient use of resources. |

| Energy Efficiency | Exploring microwave-assisted or continuous flow synthesis. digitellinc.com | Faster reaction times, lower energy consumption. |

Molecular Interactions and Biological Activities of 5 Hydroxy 2 Propanoylamino Benzoic Acid and Its Derivatives

In Vitro Pharmacological Investigations

The in vitro pharmacological profile of 5-Hydroxy-2-(propanoylamino)benzoic acid and its derivatives has been explored through a variety of assays, including enzyme inhibition studies, receptor binding profiling, and the modulation of cellular pathways.

Enzyme Inhibition Studies

Derivatives of hydroxybenzoic acid have been shown to inhibit a range of enzymes implicated in various disease processes.

Acetylcholinesterase (AChE): Hydroxybenzoic acids have been identified as inhibitors of acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov The inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. nih.gov Studies on 16 different hydroxybenzoic acids revealed that they all demonstrated an ability to inhibit the hydrolysis of acetylcholine. nih.gov The inhibitory activity (IC50) of these compounds ranged from 5.50 to 34.19 µmol/µmol of AChE, indicating a reversible and non-toxic effect at physiological concentrations. nih.gov Specifically, derivatives with a catechol or pyrogallol (B1678534) structure have shown potent inhibition of cholinesterases. frontiersin.org For instance, a catechol derivative (AntiOxBEN1) was a potent butyrylcholinesterase (BChE) inhibitor with an IC50 of 85 nM. frontiersin.org Given the structural similarities, this compound is also predicted to have inhibitory activity against cholinesterases.

Neuraminidase: Some salicylamide (B354443) derivatives have shown potential in combating viral infections, suggesting that they may act on viral enzymes like neuraminidase. utmb.edunih.gov

Other Enzymes (ALR2, MMP9, EGFR, Tyrosinase): While direct inhibitory data for this compound on aldose reductase 2 (ALR2), matrix metalloproteinase-9 (MMP9), epidermal growth factor receptor (EGFR), and tyrosinase is not readily available, the broader class of hydroxybenzoic acid derivatives has shown activity against these enzymes. For example, some chalcone (B49325) derivatives, which share phenolic structural motifs, have been investigated as tyrosinase inhibitors. nih.gov

Table 1: Enzyme Inhibitory Activities of Related Hydroxybenzoic Acid Derivatives

| Compound Class/Derivative | Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Hydroxybenzoic Acids (general) | Acetylcholinesterase (AChE) | 5.50 - 34.19 µmol/µmol of AChE | nih.gov |

| Methyl Syringinate | Acetylcholinesterase (AChE) | 5.50 µmol/µmol of AChE | nih.gov |

| AntiOxBEN1 (Catechol derivative) | Butyrylcholinesterase (BChE) | 85 nM | frontiersin.org |

| Compound 17 (HBAc derivative) | Acetylcholinesterase (AChE) | 7.7 µM | frontiersin.org |

| Compound 18 (HBAc derivative) | Acetylcholinesterase (AChE) | 7.2 µM | frontiersin.org |

Receptor Binding and Activation Profiling

PPARγ Agonist Activity: The precursor molecule, 5-aminosalicylic acid (5-ASA), and its metabolite, N-acetyl-5-ASA, are known to interact with peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govnih.gov 5-ASA enhances the expression and activity of PPARγ in intestinal cells, promoting its translocation from the cytoplasm to the nucleus. nih.gov The binding of N-acetyl-5-ASA to PPARγ induces a conformational change, leading to the recruitment of co-activators and the formation of a heterodimer with the retinoid X receptor (RXR). youtube.com This complex then modulates the transcription of genes involved in inflammation. youtube.com While full agonists for PPARγ have been associated with adverse effects, the development of partial agonists or modulators is an active area of research. mdpi.com

NRF2 Activating Activity: The activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key mechanism for cellular protection against oxidative stress. While direct studies on this compound are limited, related phenolic compounds are known to activate this pathway.

Cellular Pathway Modulation

Nuclear Factor κB (NF-κB) Pathways: 5-Aminosalicylic acid (5-ASA) has been shown to decrease the activity of nuclear factor κB (NF-κB) induced by tumor necrosis factor-alpha (TNF-α). nih.gov It achieves this by modulating the NF-κB inhibitor, IκBα. nih.gov By promoting the nuclear translocation of PPAR-γ, 5-ASA also indirectly reduces NF-κB activation. nih.gov This modulation of the NF-κB pathway is a key component of the anti-inflammatory effects of aminosalicylates. nih.gov

HSP90 and TRAP1 Mediated Signaling Pathways: Heat shock protein 90 (HSP90) and its mitochondrial paralog, TNF Receptor-Associated Protein 1 (TRAP1), are molecular chaperones involved in maintaining protein homeostasis and are implicated in cancer cell survival. nih.govnih.gov Inhibitors of the HSP90 family often bind to the N-terminal ATP pocket. nih.gov While there is no direct evidence of this compound interacting with these chaperones, targeting mitochondrial Hsp90s is being explored as a therapeutic strategy in cancer. nih.gov The function of TRAP1 is also linked to the regulation of mitochondrial metabolism and integrity. researchgate.netbiorxiv.org

Mechanistic Elucidation of Specific Biological Effects

The biological effects of this compound and its derivatives are underpinned by specific molecular mechanisms, including antioxidant and antimicrobial activities.

Antioxidant Mechanisms and Radical Scavenging Activities

The antioxidant properties of phenolic compounds like hydroxybenzoic acid derivatives are well-documented and are largely attributed to their ability to scavenge free radicals. ffhdj.comnih.govmdpi.com The number and position of hydroxyl groups on the aromatic ring are critical determinants of this activity. nih.gov These compounds can act as antioxidants through various mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET).

The antioxidant capacity of hydroxybenzoic acid derivatives has been demonstrated in various assays. For instance, in a study of seven dihydroxybenzoic and trihydroxybenzoic acid derivatives, 3,4,5-trihydroxybenzoic acid (gallic acid) showed the highest DPPH radical scavenging activity with an IC50 of 2.42 µM. nih.gov In the Ferric Reducing Antioxidant Power (FRAP) assay, 2,5-dihydroxybenzoic acid exhibited the strongest antioxidant capacity. nih.gov The presence of a hindered phenol (B47542) fragment in combination with a heterocyclic ring can enhance antioxidant properties. mdpi.com

Table 2: Antioxidant Activity of Related Hydroxybenzoic Acid Derivatives

| Compound | Assay | Activity (IC50 or equivalent) | Reference |

|---|---|---|---|

| 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) | DPPH | 2.42 µM | nih.gov |

| 2,3-Dihydroxybenzoic Acid | DPPH | 3.81 µM | nih.gov |

| 3,4-Dihydroxybenzoic Acid | DPPH | 4.53 µM | nih.gov |

| 2,5-Dihydroxybenzoic Acid | FRAP | 236.00 µM Fe2+ | nih.gov |

| 2,3-Dihydroxybenzoic Acid | FRAP | 173.79 µM Fe2+ | nih.gov |

| 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) | FRAP | 158.10 µM Fe2+ | nih.gov |

Antimicrobial Research (Antibacterial, Antifungal)

Derivatives of hydroxybenzoic acid have demonstrated both antibacterial and antifungal properties. nih.gov The antimicrobial action of these compounds can involve several mechanisms, such as enzyme inhibition, metal ion chelation, and interaction with microbial DNA or proteins. ffhdj.com

In a study of salicylic (B10762653) acid and its derivatives, 5-bromosalicylic acid showed the highest antibacterial reactivity. nih.gov Another study on various flavonoids and organic acids found that salicylic acid was the most potent inhibitor of bacterial growth, with MIC values ranging from 250 to 500 µg/mL, and was generally more effective against Gram-negative bacteria. nih.gov Prenylated p-hydroxybenzoic acid derivatives isolated from Piper aduncum also displayed significant antibacterial activities. nih.gov Furthermore, some salicylamide derivatives have been shown to have broad-spectrum antiviral activity. utmb.edunih.gov

Table 3: Antimicrobial Activity of Related Salicylic Acid Derivatives

| Compound | Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Salicylic Acid | Escherichia coli | 250 - 500 µg/mL | nih.gov |

| Salicylic Acid | Pseudomonas aeruginosa | 250 - 500 µg/mL | nih.gov |

| Salicylic Acid | Enterococcus faecalis | 250 - 500 µg/mL | nih.gov |

| Salicylic Acid | Staphylococcus aureus | 250 - 500 µg/mL | nih.gov |

Anti-inflammatory Mechanistic Studies (e.g., inhibition of inflammatory mediators)

The anti-inflammatory properties of benzoic acid derivatives are primarily attributed to their ability to inhibit key enzymes in the inflammatory cascade. The central mechanism, similar to many non-steroidal anti-inflammatory drugs (NSAIDs), involves the inhibition of cyclooxygenase (COX) enzymes.

Derivatives of 5-acetamido-2-hydroxy benzoic acid have been investigated for their anti-inflammatory potential. The design of these molecules often aims to increase selectivity for cyclooxygenase 2 (COX-2) over COX-1 to reduce gastrointestinal side effects. In-silico studies have shown that derivatives with larger substituent groups, such as phenyl and benzyl (B1604629), replacing the methyl group in the acetamide (B32628) moiety, exhibit a better binding affinity with the COX-2 receptor. This enhanced binding is a key predictor of anti-inflammatory and analgesic activity. For instance, a benzyl derivative of 5-acetamido-2-hydroxy benzoic acid (referred to as PS3) demonstrated significant pain reduction in in-vivo models, suggesting potent anti-inflammatory action. The anti-inflammatory effect of these derivatives has been confirmed in models of carrageenan-induced paw edema and croton oil-induced dermatitis.

Another potential anti-inflammatory mechanism for this class of compounds could involve the inhibition of the Epidermal Growth Factor Receptor (EGFR). Research on other molecules has linked the inhibition of the EGFR/Akt/PI3K pathway to a reduction in inflammatory mediators. Inhibition of this pathway can lead to decreased activity of COX-2 and reduced production of prostaglandins (B1171923) like PGE2, which are key drivers of inflammation. Some compounds have been categorized as NO-donating COX inhibitors, which combine COX inhibition with the release of nitric oxide, contributing to their anti-inflammatory profile.

Table 1: Anti-inflammatory Activity of Benzoic Acid Derivatives

| Compound/Derivative | Mechanism of Action | Observed Effect | Citations |

|---|---|---|---|

| 5-acetamido-2-hydroxy benzoic acid derivatives | Selective binding and inhibition of COX-2 receptor. | Reduction of edema in carrageenan and croton oil models; analgesic activity. | |

| Fatty Acid Glucoside (from Ficus benghalensis) | Inhibition of EGFR/Akt/PI3K pathway; COX-1 and COX-2 inhibition. | Reduced PGE2 levels and diminished expression of TNF-α and IL-6. | |

| Naproxen (B1676952) Amino Acid Derivatives | Interaction with and inhibition of COX-2. | Higher anti-inflammatory potency than naproxen in experimental models. |

Anticancer Research (e.g., antiproliferative effects, cell cycle analysis, apoptosis detection, EGFR enzyme inhibition)

Derivatives of benzoic and salicylic acid have emerged as a promising scaffold for the development of novel anticancer agents, exhibiting multiple mechanisms of action against tumor cells.

Antiproliferative Effects, Cell Cycle Analysis, and Apoptosis Detection Studies have demonstrated that various derivatives can inhibit the proliferation of cancer cells. For example, a novel N-glycoside salicylic acid derivative, benzoic acid, 2-hydroxy-, 2-d-ribofuranosylhydrazide (BHR), showed an inhibitory effect on the proliferation of HeLa cells.

The anticancer effects are often mediated by the induction of apoptosis (programmed cell death) and arrest of the cell cycle.

Apoptosis: A chloride channel blocker, 5-nitro-2-(3-phenylpropylamino) benzoic acid (NPPB), was found to induce apoptosis in human lens epithelial cells by promoting oxidative and endoplasmic reticulum (ER) stress. Highly functionalized 5-hydroxy-2H-pyrrol-2-ones, derived from a different but related chemical space, caused apoptosis in ER-positive breast cancer cells. Similarly, certain benzofuran (B130515) derivatives were shown to induce apoptosis by increasing the levels of caspase-3, a key executioner enzyme in the apoptotic pathway. Another valproic acid derivative, N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA), induced significant apoptosis in MCF-7 and MDA-MB-231 breast cancer cell lines.

Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing. The aforementioned 5-hydroxy-2H-pyrrol-2-ones blocked the cell cycle in the sub-G1 and G0/G1 phases. Benzofuran derivatives were found to arrest the cell cycle at the G2/M phase.

EGFR Enzyme Inhibition The Epidermal Growth Factor Receptor (EGFR) is a crucial target in oncology, as its overexpression is found in numerous cancers and is linked to processes like cell proliferation, angiogenesis, and metastasis. The inhibition of EGFR is a validated strategy for cancer treatment.

Several nitrile derivatives containing a benzofuran scaffold, which can be seen as related structures, have demonstrated potent EGFR inhibitory activity. Some of these compounds exhibited inhibitory concentrations (IC₅₀) comparable to the established EGFR inhibitor, gefitinib. Molecular docking studies suggest these compounds fit into the EGFR active site, leading to the inhibition of its tyrosine kinase activity. This inhibition of EGFR signaling can, in turn, restore the susceptibility of tumor cells to apoptosis.

Table 2: Anticancer (EGFR Inhibition) Activity of Selected Benzofuran Derivatives

| Compound | EGFR IC₅₀ (µM) | Reference Drug (Gefitinib) IC₅₀ (µM) | Citation |

|---|---|---|---|

| Compound 2 | 1.09 | 0.90 | |

| Compound 3 | 0.93 | 0.90 | |

| Compound 10 | 1.12 | 0.90 | |

| Compound 11 | 0.81 | 0.90 | |

| Compound 8 | 4.24 | 0.90 |

Anti-sickling Properties and Hemoglobin Interactions

A number of benzoic acid derivatives have been investigated for their potential in managing sickle cell disease (SCD). The primary mechanism of these agents is to interfere with the polymerization of sickle hemoglobin (HbS), the fundamental pathological event in SCD.

Studies have shown that compounds such as p-hydroxybenzoic acid and 3,5-dimethoxy-4-hydroxybenzoic acid can inhibit HbS polymerization. This action is believed to result from a direct interaction with the hemoglobin molecules. The evaluation of these properties is often conducted through in vitro assays that measure the reduction in the percentage of sickled red blood cells and the inhibition of hemoglobin polymerization over time. For example, 3,5-dimethoxy-4-hydroxybenzoic acid was shown to significantly inhibit the polymerization process in a UV spectrophotometric procedure. While the precise nature of the interaction with hemoglobin for these specific benzoic acids is still under investigation, studies on other compounds show that molecules can bind covalently or non-covalently to hemoglobin, inducing conformational changes that can alter its function and aggregation properties.

Table 3: Anti-sickling Properties of Benzoic Acid Derivatives

| Compound/Derivative | Investigated Property | Result | Citations |

|---|---|---|---|

| p-Hydroxybenzoic acid | Anti-sickling (reversal and prevention) | Showed significant anti-sickling property, used as a positive control. | |

| 3,5-dimethoxy-4-hydroxy benzoic acid | Inhibition of Hemoglobin S polymerization | Significantly inhibited the polymerization process in vitro. | |

| Various Benzoic Acid Derivatives | Structure-activity relationship | A mathematical model predicted several derivatives to be active anti-sickling agents. |

Other Investigated Biological Activities (e.g., anti-adhesive, anti-estrogenic, angiotensin-converting enzyme inhibitory)

Beyond the aforementioned activities, derivatives of hydroxybenzoic acid have been explored for other therapeutic applications.

Anti-adhesive Properties There is limited specific information in the surveyed literature regarding the anti-adhesive properties of this compound or its close derivatives.

Anti-estrogenic Activity Hydroxybenzoic acid derivatives have shown complex interactions with the estrogen receptor (ER), with some acting as antagonists (anti-estrogenic) and others as agonists (estrogenic).

Anti-estrogenic Effects: Highly functionalized 5-hydroxy-2H-pyrrol-2-ones have been identified as having potent anti-estrogenic effects. These compounds inhibit the 17β-estradiol-stimulated activity of ERα, the primary estrogen receptor implicated in breast cancer. One such compound was found to reduce the protein expression of ERα and enhance the antitumoral efficacy of tamoxifen (B1202) in ER-positive breast cancer cells.

Estrogenic Effects: Conversely, simpler structures like 4-hydroxy-benzoic acid have been shown to possess estrogen-like effects. Studies demonstrate that 4-hydroxy-benzoic acid can promote the proliferation of ER-positive MCF-7 breast cancer cells, an effect that is mitigated by an ER antagonist. This indicates that the specific substitutions on the benzoic acid ring are critical in determining whether the compound will block or activate the estrogen receptor.

Angiotensin-Converting Enzyme (ACE) Inhibitory Activity ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. Its inhibition is a major strategy for treating hypertension. Phenolic acids and flavonoids, which share structural similarities with hydroxybenzoic acids, have been studied for their ACE inhibitory potential.

Phenolic acids as a class have demonstrated ACE inhibitory activity, though generally at a lower potency compared to flavonoids or synthetic inhibitors. The inhibitory capacity varies based on the specific structure, with compounds like chlorogenic acid and p-coumaric acid showing more significant activity than others such as vanillic or caffeic acid. Structure-activity relationship studies on flavonoids, which often contain a benzoic acid moiety, have shown that features like a catechol group in the B-ring and a double bond in the C-ring enhance ACE inhibitory activity. These findings suggest that appropriately substituted hydroxybenzoic acid derivatives could function as ACE inhibitors.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Pharmacophoric Features for Biological Activity

The biological activity of benzoic acid derivatives is intrinsically linked to their structural features. The core scaffold, consisting of a benzoic acid moiety, serves as a fundamental component for interaction with biological targets. For many benzoic acid derivatives, the aryl group is a key lipophilic region that can engage in hydrophobic interactions within receptor binding sites. pharmacy180.com

Key pharmacophoric features often include:

An Aromatic Core: The phenyl ring is critical for establishing hydrophobic interactions with nonpolar amino acid residues at the target site. iomcworld.com

Hydrophilic Substituents: Functional groups capable of hydrogen bonding, such as hydroxyl (-OH) and amide (-NHCO-) groups, are often necessary for binding to polar residues near the active site. iomcworld.comnih.gov The presence of an OH group, in particular, has been shown to be conducive to the inhibitory activity of some benzoic acid derivatives. nih.gov

The Linker Group: The nature of the group connecting substituents to the main ring can influence activity. In the case of 5-Hydroxy-2-(propanoylamino)benzoic acid, the propanoylamino group serves as this linker.

For local anesthetic activity in related benzoic acid derivatives, the aryl radical attached directly to a carbonyl group is considered a highly lipophilic and important feature for binding to channel receptor proteins. pharmacy180.comslideshare.net

Impact of Specific Structural Modifications on Efficacy, Selectivity, and Potency

Systematic structural modifications of the benzoic acid scaffold have provided valuable insights into the determinants of efficacy, selectivity, and potency.

Substitution on the Phenyl Ring: The position and nature of substituents on the aromatic ring significantly modulate biological activity.

Electron-donating groups, such as alkoxy, amino, and alkylamino groups, particularly at the ortho or para positions, can increase the electron density of the carbonyl oxygen and enhance activity in some series of benzoic acid derivatives. pharmacy180.comyoutube.com

Conversely, electron-withdrawing groups at the ortho or para positions can also lead to an increase in local anesthetic properties for certain derivatives. pharmacy180.com

Substitution at the meta-position, however, has been observed to decrease activity in some cases. pharmacy180.com

Modification of the Acylamino Side Chain: Altering the length and branching of the alkyl chain in the N-acylamino group can impact lipophilicity and, consequently, potency and toxicity. For instance, increasing the chain length in some local anesthetic analogues enhances potency but also toxicity. youtube.com

The Amide Linker: In many biologically active series, the linker between the aromatic ring and other functional groups is critical. Amide linkers (X=N), as seen in this compound, are generally more resistant to metabolic hydrolysis compared to ester linkers (X=O), which can lead to a longer duration of action. pharmacy180.com Thioesters (X=S) have also been explored but may cause dermatitis. pharmacy180.com

The following table summarizes the general effects of structural modifications on the activity of benzoic acid derivatives, which can be extrapolated to understand the SAR of this compound.

| Structural Modification | General Impact on Activity | Reference |

| Ring Substitution | ||

| Electron-donating groups (ortho, para) | Can enhance activity | pharmacy180.comyoutube.com |

| Electron-withdrawing groups (ortho, para) | Can increase local anesthetic properties | pharmacy180.com |

| Meta-position substitution | May decrease activity | pharmacy180.com |

| Linker Group | ||

| Amide (X=N) | More resistant to hydrolysis, longer duration | pharmacy180.com |

| Ester (X=O) | Susceptible to hydrolysis | pharmacy180.com |

| Thioester (X=S) | Potentially more potent but may have toxicity issues | pharmacy180.com |

| Alkyl Chain | ||

| Increased length | Can increase potency and toxicity | youtube.com |

| Branching near linker | Can hinder hydrolysis, increasing duration | pharmacy180.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Benzoic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. drugdesign.org These models are instrumental in predicting the activity of novel compounds and optimizing lead structures.

The development of robust QSAR models relies on the careful selection and calculation of molecular descriptors that encode the structural features relevant to biological activity. For benzoic acid derivatives, these descriptors typically fall into three main categories:

Electronic Descriptors: These parameters describe the electronic properties of the molecule, which are crucial for drug-receptor interactions.

Hammett Constant (σ): This constant quantifies the electron-donating or electron-withdrawing ability of a substituent on the benzoic acid ring. youtube.com A positive sigma value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. youtube.com The Hammett equation is a foundational example of a QSPR (Quantitative Structure-Property Relationship) equation. drugdesign.org

Hydrophobic Descriptors: These parameters measure the lipophilicity of a compound, which influences its ability to cross biological membranes and interact with hydrophobic pockets of receptors.

LogP: The logarithm of the partition coefficient between an organic (typically 1-octanol) and an aqueous phase, logP is a key measure of a compound's lipophilicity. drugdesign.org Increased hydrophobicity has been correlated with increased inhibitory activity in some series of benzoylaminobenzoic acid derivatives. nih.gov

Steric Descriptors: These parameters describe the size and shape of the molecule, which are critical for determining its fit within a receptor's binding site.

Taft Steric Constant (Es): An experimental value that measures the steric effect of a substituent. drugdesign.org

Molar Refractivity (MR): This descriptor is related to the volume of a molecule and its polarizability. nih.gov

Topological and Shape Indices: Parameters like Kier's shape indices (κ) and the Balaban topological index (J) have been used to describe the molecular structure in QSAR studies of p-hydroxy benzoic acid derivatives. nih.gov

The following table provides examples of descriptors used in QSAR studies of benzoic acid derivatives.

| Descriptor Type | Example Descriptor | Property Measured | Reference |

| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing effect of substituents | youtube.com |

| Hydrophobic | LogP | Lipophilicity/hydrophobicity | drugdesign.org |

| Steric | Taft Steric Constant (Es) | Steric bulk of substituents | drugdesign.org |

| Steric/Electronic | Molar Refractivity (MR) | Molecular volume and polarizability | nih.gov |

| Topological | Balaban Topological Index (J) | Molecular connectivity and branching | nih.gov |

| Shape | Kier's Shape Index (κ) | Molecular shape | nih.gov |

To handle the complexity of multiple descriptors and their combined effect on biological activity, multivariate analysis techniques are employed in QSAR studies.

Multiple Linear Regression (MLR): This method is used to develop a linear equation that correlates biological activity with two or more molecular descriptors. dergipark.org.tr The statistical quality of the MLR model is assessed using parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the Fischer statistic (F-test). dergipark.org.tr

Principal Component Analysis (PCA): PCA is a statistical technique used to reduce the dimensionality of a dataset containing a large number of interrelated variables, while retaining as much of the variation as possible. researchgate.net In QSAR, PCA can be used to identify the most important descriptors that explain the variance in the biological activity of a set of compounds and to classify them into active and inactive groups. researchgate.net

Partial Least Squares (PLS): PLS is another regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. It is often used in 3D-QSAR modeling. acs.org

These multivariate methods allow for the development of predictive QSAR models that can guide the synthesis of new, more potent analogues of this compound.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openmedicinalchemistryjournal.com This technique is widely used to forecast the binding mode and affinity of a small molecule ligand, such as 5-Hydroxy-2-(propanoylamino)benzoic acid, within the active site of a target protein. openmedicinalchemistryjournal.comnih.gov Such investigations are crucial in the early stages of drug discovery for hit identification and lead optimization. emanresearch.orgnih.gov

Studies on structurally related compounds, such as 5-acetamido-2-hydroxy benzoic acid derivatives, have utilized molecular docking to explore interactions with therapeutic targets like cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. mdpi.comnih.gov These analyses help to understand the structural basis of the compound's activity and provide a foundation for designing more potent and selective inhibitors. mdpi.com

The primary goal of molecular docking is to determine the most stable binding pose of a ligand within a protein's active site. openmedicinalchemistryjournal.com This analysis reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex.

Table 1: Key Intermolecular Interactions Identified in Docking Studies of Salicylate Derivatives with COX-2

| Interaction Type | Key Amino Acid Residue(s) | Ligand Moiety Involved |

| Hydrogen Bonding | Arg120, Tyr355 | Carboxyl group of benzoic acid |

| Hydrophobic Interactions | Val349, Met522, Leu384 | Phenyl ring |

| Additional Contacts | Ser353, Gly354 | Propanoylamino group |

This table is illustrative, based on findings for structurally similar compounds like 5-acetamido-2-hydroxy benzoic acid derivatives. mdpi.com

Beyond identifying the binding pose, docking algorithms employ scoring functions to estimate the binding affinity between the ligand and the target protein. nih.gov This affinity is often expressed as a binding energy value (e.g., in kcal/mol), where a lower value indicates a more favorable and stable interaction. Molecular docking studies on related compounds like R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid have shown that these molecules possess a potent binding affinity with COX-1 and COX-2 enzymes. nih.gov

To compare the quality of different hits from a screening campaign, metrics such as Ligand Efficiency (LE) are often employed. core.ac.uk LE normalizes the binding affinity by the size of the molecule, typically the number of non-hydrogen atoms (heavy atom count, HAC). rgdscience.com This metric helps in identifying smaller compounds that have strong binding interactions, making them ideal starting points for lead optimization. core.ac.uk

Ligand Efficiency (LE) Formula: LE = -2.303 * RT * (pIC₅₀) / HAC or LE = ΔG / HAC

Another related metric is Lipophilic Ligand Efficiency (LLE or LipE), which relates potency to the lipophilicity (logP) of a compound. nih.gov It provides a measure of how effectively a compound uses its lipophilicity to achieve binding affinity. nih.gov An ideal drug candidate should have a high LLE, indicating high potency with lower lipophilicity, which often correlates with better pharmacokinetic properties. core.ac.uk

Table 2: Illustrative Efficiency Metrics for a Hypothetical Compound Series

| Compound | Binding Affinity (IC₅₀, nM) | pIC₅₀ | Heavy Atom Count (HAC) | logP | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |

| Fragment Hit | 10,000 | 5.0 | 12 | 0.42 | 4.0 | |

| Lead Compound | 100 | 7.0 | 20 | 0.35 | 4.5 | |

| Optimized Candidate | 10 | 8.0 | 25 | 0.32 | 5.0 |

This table provides hypothetical data to illustrate the concepts of LE and LLE. pIC₅₀ = -log(IC₅₀).

Molecular Dynamics Simulations for Conformational Analysis and Stability in Biological Systems

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. emanresearch.org This technique is used to assess the conformational stability of the ligand within the binding site and to understand how the protein structure might adapt to the presence of the ligand. nih.gov

For this compound, an MD simulation would typically be performed after a docking study. The simulation would place the docked complex in a simulated physiological environment (water, ions) and track the atomic movements over a period of nanoseconds to microseconds. The results can confirm the stability of the key interactions identified in docking, reveal important conformational changes in the protein or ligand, and provide a more accurate estimation of binding free energies. nih.gov Analysis of the simulation trajectory can highlight the flexibility of different parts of the molecule and the persistence of hydrogen bonds over time, offering deeper insights into the binding mechanism.

In Silico Screening Methodologies for Novel Biological Target Identification

While some targets for this compound might be known or hypothesized based on its structural similarity to other non-steroidal anti-inflammatory drugs (NSAIDs), in silico screening can help identify novel biological targets. mdpi.comnih.gov One such approach is reverse screening or target fishing. nih.gov

In target fishing, the structure of the small molecule (the "bait") is used to screen against a large database of protein structures. nih.gov The goal is to identify proteins that are most likely to bind to the query molecule. nih.gov This can uncover unexpected therapeutic applications or explain off-target effects. Various web servers and software use different algorithms, based on ligand similarity or docking, to predict potential targets. nih.gov Identifying potential targets for this compound through this method could expand its therapeutic potential beyond its expected anti-inflammatory applications.

Advanced Computational Methodologies in Rational Drug Design

The information gathered from docking, MD simulations, and target fishing feeds into the broader strategy of rational drug design. nih.gov Computational methods are integral to this process, which can be broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD). emanresearch.orgemanresearch.org

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is known, SBDD methods are employed. nih.gov Using the binding mode of this compound as a starting point, computational chemists can design new derivatives with modifications aimed at improving binding affinity, selectivity, or pharmacokinetic properties. emanresearch.org For instance, if a specific pocket in the active site is unoccupied, a functional group could be added to the ligand to form a new favorable interaction.

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods are used. emanresearch.org These approaches rely on the knowledge of other molecules that bind to the biological target of interest. emanresearch.org Techniques like quantitative structure-activity relationship (QSAR) modeling can be applied. A QSAR model for a series of this compound analogs would correlate their chemical structures with their biological activities, allowing for the prediction of the activity of new, unsynthesized compounds. emanresearch.org

These advanced computational methodologies accelerate the drug discovery process, reduce the costs associated with synthesizing and testing large numbers of compounds, and increase the probability of developing successful drug candidates. emanresearch.org

Analytical Methodologies for Research Characterization and Quantification

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the precise structure of the molecule.

1H NMR: The proton NMR spectrum provides information on the number and chemical environment of hydrogen atoms. For 5-Hydroxy-2-(propanoylamino)benzoic acid, distinct signals are expected for the aromatic protons, the amide (N-H) proton, the phenolic (O-H) proton, the carboxylic acid (O-H) proton, and the protons of the propanoyl group. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring. For instance, the protons on the aromatic ring will appear as multiplets in the δ 7.0-8.5 ppm range. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a downfield shift, often above δ 10.0 ppm. researchgate.net The protons of the ethyl group within the propanoyl moiety would appear as a triplet and a quartet in the upfield region.

13C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms. Key signals would include those for the carbonyl carbons of the carboxylic acid and the amide group (typically in the δ 165-175 ppm range), carbons of the aromatic ring, and the aliphatic carbons of the propanoyl group. chemrj.org

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The FT-IR spectrum of this compound would be characterized by specific absorption bands. mdpi.comnih.gov

A very broad band from ~2500 to 3300 cm-1 is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often superimposed on other signals.

A sharp peak around 3300-3500 cm-1 would correspond to the N-H stretch of the secondary amide.

The carbonyl (C=O) stretching vibrations are particularly informative. A strong absorption band for the carboxylic acid C=O is expected around 1700-1680 cm-1, while the amide I band (primarily C=O stretch) would appear near 1650 cm-1.

Stretching vibrations for C-O and C-N bonds would also be present in the fingerprint region (below 1500 cm-1). chemrj.org

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound (C10H11NO4), the molecular weight is 209.20 g/mol . The exact mass is a crucial piece of data obtained from high-resolution mass spectrometry (HRMS). nih.gov Electron ionization (EI) would likely cause fragmentation, with predictable losses of the carboxylic acid group, the propanoyl group, or other fragments, helping to piece together the structure.

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy measures the absorption of light by the aromatic system. The benzoic acid chromophore and its substituents would result in characteristic absorption maxima, which can be useful for quantitative analysis using techniques like HPLC-UV.

| Technique | Expected Observation for this compound | Reference |

| 1H NMR | Aromatic protons (δ ~7.0-8.5), Amide N-H, Phenolic O-H, Carboxylic O-H (δ >10), Propanoyl CH2 and CH3 signals. | researchgate.net |

| 13C NMR | Carbonyl carbons (δ ~165-175), Aromatic carbons, Aliphatic carbons. | chemrj.org |

| FT-IR (cm-1) | O-H (Carboxylic acid, broad, ~2500-3300), N-H (Amide, ~3300-3500), C=O (Carboxylic acid, ~1700-1680), C=O (Amide, ~1650). | |

| Mass Spec. | Molecular Ion Peak (M+) corresponding to the molecular weight; fragmentation patterns showing loss of functional groups. | chemrj.org |

Chromatographic Separation and Quantification Methods

Chromatographic methods are essential for separating this compound from impurities, starting materials, or other components in a mixture, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for the analysis of non-volatile compounds like substituted benzoic acids.

Reversed-Phase HPLC (RP-HPLC): This is the most suitable mode, typically employing a C18 or C8 stationary phase. A mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer or water with formic acid to suppress ionization) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is used for elution.

HPLC-UV: Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance. This method is robust for quantification in quality control settings.

HPLC-MS/MS: For higher sensitivity and selectivity, especially in complex matrices like biological fluids, coupling HPLC with tandem mass spectrometry is preferred. This technique, often using an electrospray ionization (ESI) source, allows for the monitoring of specific precursor-to-product ion transitions, greatly enhancing specificity.

Gas Chromatography (GC): GC is generally used for volatile and thermally stable compounds. Due to the low volatility and polar nature of this compound (containing carboxylic acid, phenol (B47542), and amide groups), direct analysis by GC is challenging.

Derivatization: To make the analyte suitable for GC analysis, a derivatization step is required to convert the polar functional groups into less polar, more volatile ones. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the acidic protons (from COOH and OH) into trimethylsilyl (B98337) (TMS) ethers and esters.

GC-MS: Following derivatization, the compound can be analyzed by GC coupled with a mass spectrometer, which provides both separation and structural identification based on retention time and mass spectrum.

| Method | Stationary Phase | Mobile Phase / Carrier Gas | Detection | Key Considerations | Reference |

| RP-HPLC | C18 or C8 | Acetonitrile/Methanol and buffered water | UV, MS/MS | pH of mobile phase is critical to ensure consistent ionization state and peak shape. | |

| GC | Non-polar (e.g., TR-5) or mid-polar column | Helium or Nitrogen | FID, MS | Derivatization (e.g., silylation) is necessary to increase volatility and prevent peak tailing. |

Advanced Structural Elucidation Techniques

For unambiguous structure confirmation, especially for novel compounds or when isomeric differentiation is needed, advanced analytical techniques are employed.

1D and 2D NMR: While 1D NMR (1H and 13C) provides the basic framework, two-dimensional NMR experiments are used to establish connectivity.

COSY (Correlation Spectroscopy): Identifies proton-proton (1H-1H) couplings, for example, confirming the relationship between the quartet and triplet of the propanoyl group.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (1H-13C), allowing for the definitive assignment of each carbon's signal to its attached proton(s). nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular structure, such as connecting the propanoyl group to the nitrogen atom and the nitrogen to the aromatic ring.

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) MS provide a highly accurate mass measurement (typically to within 5 ppm). nih.gov This allows for the determination of the elemental formula of the parent ion and its fragments, which is a powerful tool for confirming the identity of the compound and distinguishing it from other molecules with the same nominal mass. nih.gov

Validation of Analytical Methods for Research Applications

For an analytical method to be considered reliable for quantification, it must be validated. Validation demonstrates that the method is suitable for its intended purpose. Key validation parameters, often following ICH guidelines, include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of standards and performing a linear regression analysis on the concentration versus response data. Correlation coefficients (r²) greater than 0.999 are often required.

Recovery (Accuracy): This measures the closeness of the experimental value to the true value. It is determined by spiking a blank matrix with a known amount of the analyte and measuring the response. Recoveries are typically expected to be within 98-102% for pharmaceutical analysis.

Detection Limits:

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. The LOQ for similar compounds in plasma using UHPLC-MS/MS can be as low as 0.01 µg/mL.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Intra- and inter-day precision RSD values are often required to be less than 2%.

| Validation Parameter | Typical Method | Acceptance Criteria (Example) | Reference |

| Linearity | Analysis of 5-7 calibration standards. | Correlation coefficient (r²) > 0.999 | |

| Accuracy/Recovery | Analysis of spiked blank samples at different concentrations. | 98-102% Recovery | |

| Precision (RSD%) | Repeat analysis of samples on the same day (intra-day) and on different days (inter-day). | RSD < 2% | |

| LOD/LOQ | Signal-to-noise ratio (S/N) or standard deviation of the response. | LOD (S/N=3), LOQ (S/N=10) |

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Biological Activities and Therapeutic Potentials

While initial studies may focus on a primary activity, the chemical structure of 5-Hydroxy-2-(propanoylamino)benzoic acid suggests the possibility of a broader pharmacological profile. Derivatives of p-hydroxybenzoic acid are known to possess a wide array of biological properties, including antimicrobial, antioxidant, antimutagenic, and anti-inflammatory effects. globalresearchonline.netresearchgate.net Future research should systematically screen for a wider range of biological activities.

Detailed research findings indicate that related salicylates and their derivatives exhibit significant analgesic and anti-inflammatory properties. mdpi.com For instance, 5-acetamido-2-hydroxy benzoic acid, a closely related compound, has demonstrated potent anti-nociceptive and anti-inflammatory effects. mdpi.com Investigations could be expanded to determine if this compound shares or exceeds these capabilities. Furthermore, given that some p-hydroxybenzoic acid derivatives have shown potential as hypoglycemic agents, nematicides, and antiviral compounds, these underexplored therapeutic avenues warrant investigation. globalresearchonline.netresearchgate.net The potential for activity against various pathogens, including bacteria and fungi, also remains a promising area, as seen with other phenolic compounds. nih.govnih.gov

Development of Novel Derivatives with Enhanced Potency, Selectivity, or Mechanistic Action

The modification of the parent structure of this compound presents a significant opportunity to develop new chemical entities with improved pharmacological profiles. The design and synthesis of novel derivatives is a key strategy for enhancing therapeutic efficacy and minimizing off-target effects. mdpi.com

Research on analogous compounds provides a clear roadmap for these efforts. For example, in studies of 5-acetamido-2-hydroxy benzoic acid, modifying the acetamide (B32628) group by replacing the methyl with larger phenyl or benzyl (B1604629) groups was explored to increase selectivity for the cyclooxygenase-2 (COX-2) enzyme. mdpi.comnih.gov This approach could be applied to the propanoyl group of this compound to fine-tune its interaction with specific biological targets. Similarly, another study successfully synthesized derivatives of 2-(2-Hydroxypropanamido)-5-trifluoromethyl benzoic acid that showed remarkable anti-inflammatory and antiplatelet activities, superior to aspirin. nih.gov

Further strategies could involve substitutions at other positions on the benzoic acid ring. The synthesis of 5-bromosalicylamide (B1265511) derivatives has been pursued to enhance biological activity. researchgate.net By systematically altering the chemical structure and evaluating the resulting structure-activity relationships (SAR), researchers can identify modifications that lead to enhanced potency, greater target selectivity, or novel mechanisms of action. nih.gov Such efforts support the design of safer and more effective therapeutic candidates. nih.gov

Integration of Multi-Omics Approaches in Mechanistic Elucidation (e.g., proteomics, metabolomics)

To gain a deeper understanding of the biological effects of this compound, future research must move beyond traditional pharmacological assays and embrace systems-level analyses. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful toolkit for elucidating complex biological mechanisms. techscience.comthermofisher.com These technologies can provide a comprehensive view of a compound's impact on cellular processes, helping to identify its mechanism of action, potential biomarkers, and novel therapeutic targets. techscience.comnih.gov

Proteomics: This approach can be used to identify the direct protein targets of this compound and its derivatives. By analyzing changes in protein expression and post-translational modifications in response to the compound, researchers can map the signaling pathways it modulates.

Metabolomics: This technique analyzes the global metabolic profile of a biological system. It can reveal how the compound alters metabolic pathways, providing insights into its efficacy and potential off-target effects. nih.gov For example, a metabolomics study of a related compound, R-/S-2-(2-Hydroxypropanamido)-5-trifluoromethyl benzoic acid, successfully identified eight different metabolites, revealing that glucuronidation, glycine, and N-acetyl conjugation were key metabolic pathways. nih.gov This level of detail is crucial for understanding the compound's pharmacokinetics and biological fate.

By integrating these multi-omics datasets, researchers can construct detailed models of the compound's mechanism of action, moving toward the goal of precision medicine. techscience.comnih.gov

Collaborative Research Strategies and Interdisciplinary Approaches in Chemical Biology

The complexity of modern drug discovery and chemical biology necessitates a departure from siloed research efforts. Advancing our understanding of this compound will require robust, interdisciplinary collaborations. nih.gov The journey from a promising compound to a well-understood chemical probe or therapeutic lead involves expertise from multiple scientific disciplines.

This collaborative framework should include:

Medicinal and Synthetic Chemists: To design and synthesize novel derivatives with improved properties. mdpi.comresearchgate.net

Pharmacologists and Biologists: To conduct in vitro and in vivo assays to determine biological activity and efficacy. mdpi.com

Computational Biologists and Bioinformaticians: To perform molecular docking studies to predict target interactions and to analyze complex multi-omics datasets. nih.govnih.govnih.gov

Structural Biologists: To determine the three-dimensional structures of the compound bound to its protein targets, providing critical insights for rational drug design.

By fostering collaboration between academic research institutions and the pharmaceutical industry, the development and application of compounds like this compound can be accelerated, bridging the gap between basic research and clinical application. nih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-Hydroxy-2-(propanoylamino)benzoic acid to improve yield and purity?

- Methodological Answer :

- Step 1 : Use reflux conditions with a polar aprotic solvent (e.g., dimethylformamide) and a coupling agent like EDCI/HOBt to facilitate amide bond formation between 5-hydroxyanthranilic acid and propionic acid derivatives.

- Step 2 : Monitor reaction progress via TLC or HPLC. Purify via recrystallization using ethanol/water mixtures, adjusting pH to 3–4 to exploit the compound’s carboxylic acid group solubility .

- Step 3 : Characterize purity using melting point analysis (mp ~200–208°C, similar to structurally related benzoic acid derivatives) and NMR spectroscopy to confirm substitution patterns .

Q. What analytical techniques are most reliable for structural elucidation of this compound?

- Methodological Answer :

- FT-IR : Identify key functional groups (e.g., -OH stretch at 3200–3500 cm⁻¹, carbonyl peaks at ~1680 cm⁻¹ for carboxylic acid and amide).

- NMR : Use - and -NMR to resolve aromatic protons (δ 6.5–7.5 ppm) and confirm the propanoylamino side chain (δ 1.2–2.5 ppm for CH) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical ~223.2 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar vs. non-polar solvents be resolved?

- Methodological Answer :

- Hypothesis Testing : Perform systematic solubility studies in buffered aqueous solutions (pH 2–10) and organic solvents (e.g., DMSO, acetonitrile) to map pH-dependent solubility.

- Contradiction Analysis : If discrepancies arise, assess crystallinity (via XRD) or hydrate/solvate formation (TGA-DSC). For example, fluorine-substituted analogs (e.g., 5-Fluoro-2-hydroxybenzoic acid) show reduced solubility in water due to hydrophobic effects .

- Validation : Cross-reference with HPLC retention times under varying mobile-phase conditions .

Q. What strategies are effective for studying the compound’s stability under oxidative or photolytic stress?

- Methodological Answer :

- Oxidative Stability : Expose the compound to HO/UV light and monitor degradation via LC-MS. Compare with structurally stable analogs (e.g., 4-Aminosalicylic acid derivatives) .

- Photodegradation : Use a solar simulator to accelerate aging. Quantify breakdown products (e.g., quinone derivatives) using GC-MS or NMR .

- Data Interpretation : Apply kinetic modeling (e.g., first-order decay) to predict shelf-life under storage conditions (e.g., 4°C in amber vials) .

Q. How can researchers investigate the bioactivity of this compound in microbial or enzymatic assays?

- Methodological Answer :

- Enzyme Inhibition : Screen against cyclooxygenase (COX) or lipoxygenase (LOX) using fluorogenic substrates. Include positive controls (e.g., aspirin for COX) .

- Microbial Assays : Test antibacterial activity via broth microdilution (MIC determination) against Gram-positive/negative strains. Use 5-Aminosalicylic acid as a benchmark .

- Data Normalization : Express activity relative to molar concentration and adjust for solubility limits using DMSO carriers (<1% v/v) .

Experimental Design Considerations

Q. What precautions are critical when handling this compound in aqueous solutions?

- Methodological Answer :

- pH Control : Maintain solutions at pH <4 to prevent deprotonation of the carboxylic acid group, which can alter reactivity .

- Light Sensitivity : Store solutions in amber glassware to avoid photodegradation, as seen in related hydroxybenzoic acids .

- Contamination Risks : Use HPLC-grade water to minimize metal-ion-catalyzed oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.